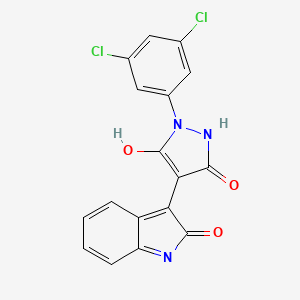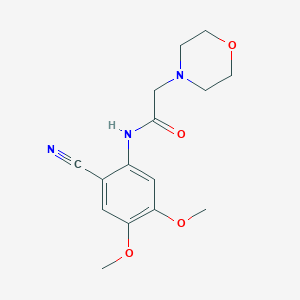![molecular formula C16H14N4O2S B3746948 1-(3-{[(5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}phenyl)ethanone](/img/structure/B3746948.png)
1-(3-{[(5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}phenyl)ethanone
Overview
Description
The compound “1-(3-{[(5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}phenyl)ethanone” is a derivative of 5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl . It has been studied for its potential as an anti-angiogenic agent, specifically targeting VEGFR-2 .
Synthesis Analysis
The synthesis of this compound involves the use of pharmacophore characteristics to design aromatic/heteroaromatic ring-containing compounds . These compounds were then docked into the active site of VEGFR-2 with the aid of docking . They were then synthesized and spectrally characterized .Chemical Reactions Analysis
In the synthesis process, the molecules showed a similar way of binding with VEGFR2 as that of the co-crystallized ligand . This suggests that the compound can effectively interact with VEGFR2, which is crucial for its potential as an anti-angiogenic agent.Mechanism of Action
The compound is designed as an inhibitor of angiogenesis, specifically targeting VEGFR2 . Angiogenesis is a physiological process associated with several pathological conditions such as cancer, arthritis, atherosclerosis, etc . VEGFR2 is a positive regulator of angiogenesis with distinct specificity for vascular endothelial cells .
Future Directions
The compound has shown promising results in in-vitro and in-vivo anti-angiogenic evaluation studies . The most active compound in the series showed good inhibition of angiogenesis in both CAM and zebrafish embryo assays . The future direction of this research could involve further optimization of the compound and extensive testing to evaluate its potential as a therapeutic agent for diseases associated with angiogenesis.
properties
IUPAC Name |
1-[3-[(5-pyridin-4-yl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)methylamino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11(21)13-3-2-4-14(9-13)18-10-20-16(23)22-15(19-20)12-5-7-17-8-6-12/h2-9,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPRCFXXVAEOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-({[5-(pyridin-4-yl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)phenyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B3746869.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3746875.png)
![(8-bromodibenzo[b,f]oxepin-3-yl)amine](/img/structure/B3746886.png)
![4-amino-3-{[(4-fluorophenyl)amino]carbonyl}isothiazole-5-carboxylic acid](/img/structure/B3746890.png)
![4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B3746895.png)

![1-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B3746906.png)
![N-(4-{[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3746915.png)
![methyl 2-({[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B3746922.png)

![2,4-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3746957.png)
![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B3746962.png)
![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B3746968.png)
![N,N-diethyl-5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B3746972.png)